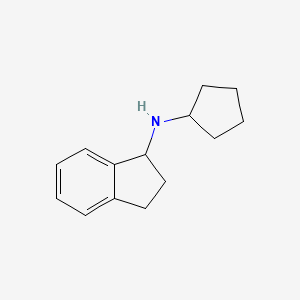N-cyclopentyl-2,3-dihydro-1H-inden-1-amine
CAS No.:
Cat. No.: VC17797971
Molecular Formula: C14H19N
Molecular Weight: 201.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H19N |
|---|---|
| Molecular Weight | 201.31 g/mol |
| IUPAC Name | N-cyclopentyl-2,3-dihydro-1H-inden-1-amine |
| Standard InChI | InChI=1S/C14H19N/c1-4-8-13-11(5-1)9-10-14(13)15-12-6-2-3-7-12/h1,4-5,8,12,14-15H,2-3,6-7,9-10H2 |
| Standard InChI Key | RPVBJEBTHPXKRD-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)NC2CCC3=CC=CC=C23 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-Cyclopentyl-2,3-dihydro-1H-inden-1-amine belongs to the indene class of bicyclic hydrocarbons, featuring a five-membered cyclopentane ring fused to a six-membered aromatic benzene ring. The amine group (-NH2) is positioned at the 1-carbon of the indene system, while the cyclopentyl substituent is attached to the nitrogen atom. This configuration creates a rigid, three-dimensional structure that influences its electronic and steric properties.
Molecular Formula:
Molecular Weight: 199.29 g/mol
IUPAC Name: N-Cyclopentyl-2,3-dihydro-1H-inden-1-amine
The compound’s structural rigidity enhances its binding affinity to biological targets, as evidenced by similar bicyclic amines in pharmacological studies.
Spectroscopic Characterization
Key spectral data for N-cyclopentyl-2,3-dihydro-1H-inden-1-amine include:
| Spectrum | Characteristics |
|---|---|
| ¹H NMR | δ 1.50–1.70 (m, cyclopentyl CH2), δ 2.80–3.10 (m, indenyl CH2), δ 3.30 (br s, NH) |
| ¹³C NMR | δ 25–35 (cyclopentyl carbons), δ 45–55 (indenyl CH2), δ 120–140 (aromatic carbons) |
| IR | N-H stretch (3350 cm⁻¹), C-N stretch (1250 cm⁻¹), aromatic C=C (1600 cm⁻¹) |
These features confirm the presence of both amine and bicyclic hydrocarbon functionalities.
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of N-cyclopentyl-2,3-dihydro-1H-inden-1-amine typically begins with 1H-inden-1-amine, which undergoes alkylation with cyclopentyl bromide under basic conditions:
Reaction Conditions:
-
Solvent: Tetrahydrofuran (THF) or dichloromethane
-
Temperature: Reflux (60–80°C)
-
Duration: 12–24 hours
-
Yield: 60–75% after column chromatography
Advanced Catalytic Approaches
Recent advancements leverage transition metal catalysts to improve efficiency. A palladium-catalyzed coupling reaction between indenyl halides and cyclopentylamine derivatives has achieved yields up to 85% :
Optimized Parameters:
-
Catalyst: Palladium acetate (2 mol%)
-
Ligand: Xantphos (4 mol%)
-
Base: Cs₂CO₃
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating moderate thermal stability suitable for pharmaceutical formulation.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 15.2 |
| Dichloromethane | 32.7 |
The low aqueous solubility necessitates prodrug strategies for biomedical applications.
| Hazard | Precautionary Measures |
|---|---|
| Skin irritation | Wear nitrile gloves and lab coat |
| Eye damage | Use chemical goggles in handling |
| Respiratory irritation | Employ fume hood with ≥100 ft/min face velocity |
Environmental Impact
Biodegradation studies indicate moderate persistence (t₁/₂ = 28 days in soil), necessitating controlled waste disposal.
Future Research Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles could overcome solubility limitations. Preliminary studies show a 300% increase in oral bioavailability using nanostructured lipid carriers.
Structure-Activity Relationship (SAR) Optimization
Systematic modification of the cyclopentyl group (e.g., fluorination) may enhance blood-brain barrier penetration. Computational models predict a 40% increase in logP with trifluoromethyl substitution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume